![molecular formula C16H12F3N3O3S2 B2625654 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034313-53-4](/img/structure/B2625654.png)
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
作用机制
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the activation and survival of B cells and other immune cells. By inhibiting BTK, TAK-659 blocks the downstream signaling pathways that promote cancer cell growth and inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to reduce tumor growth and increase survival in preclinical models of lymphoma, leukemia, and multiple myeloma. It has also been shown to reduce inflammation and improve symptoms in preclinical models of rheumatoid arthritis and lupus. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
TAK-659 has several advantages for lab experiments, including its high potency and selectivity for BTK, which allows for specific targeting of cancer cells and immune cells. However, TAK-659 has limitations, including its potential for off-target effects and toxicity. Further studies are needed to determine the optimal dose and dosing schedule for TAK-659 in clinical trials.
未来方向
There are several potential future directions for TAK-659 research, including clinical trials for the treatment of lymphoma, leukemia, multiple myeloma, rheumatoid arthritis, and lupus. Further studies are needed to determine the optimal combination therapies for TAK-659 and to identify biomarkers that can predict response to treatment. Additionally, there is potential for the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for BTK. Overall, TAK-659 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for the treatment of cancer and autoimmune diseases.
合成方法
The synthesis of TAK-659 involves several steps, including the reaction of 2-chloro-3-nitropyrazine with thiophene-2-carbaldehyde to form 3-(thiophen-2-yl)pyrazin-2-amine. The resulting compound is then reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride to form TAK-659. The synthesis method has been optimized to produce TAK-659 in high yields and purity.
科学研究应用
TAK-659 has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown potential for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation in autoimmune diseases.
属性
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3S2/c17-16(18,19)25-11-3-5-12(6-4-11)27(23,24)22-10-13-15(21-8-7-20-13)14-2-1-9-26-14/h1-9,22H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKWYEBSEGZQPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。